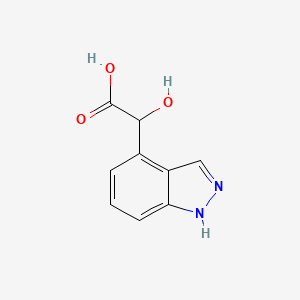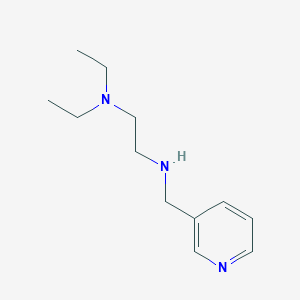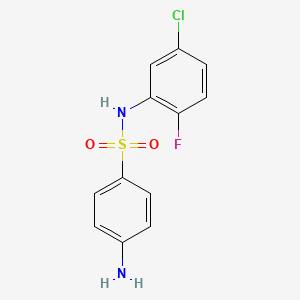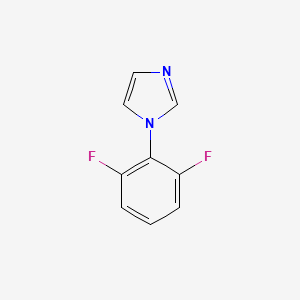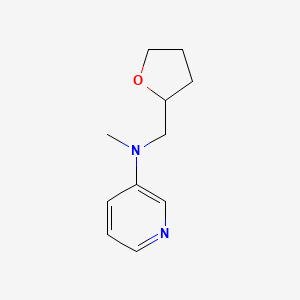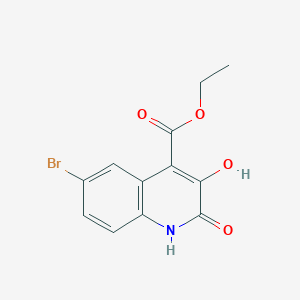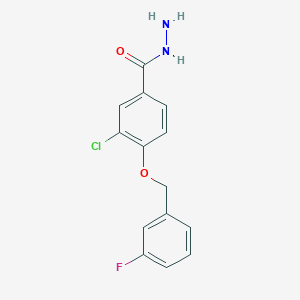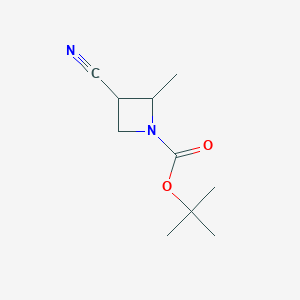
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate is a high-purity chemical compound with a molecular weight of 196.25 g/mol. Identified by the CAS number 2167324-28-7, this compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in advanced chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-cyano-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with a cyanating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
化学反应分析
Types of Reactions
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl3-cyano-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
相似化合物的比较
Similar Compounds
Tert-butyl 2-methylazetidine-1-carboxylate: Similar structure but lacks the cyano group.
Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar but without the methyl group.
Tert-butyl 2-cyano-2-methylazetidine-1-carboxylate: Similar but with the cyano group at a different position.
Uniqueness
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry for creating complex molecules with high precision .
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
tert-butyl 3-cyano-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(5-11)6-12(7)9(13)14-10(2,3)4/h7-8H,6H2,1-4H3 |
InChI 键 |
FIKMQIMWCSDETR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


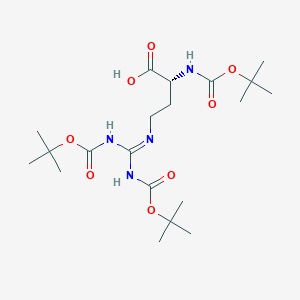
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)

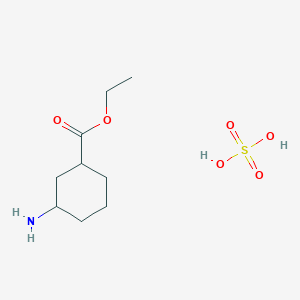
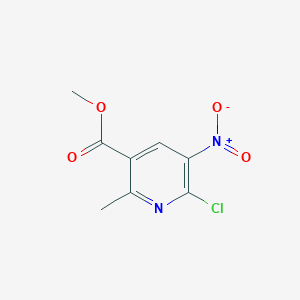
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
